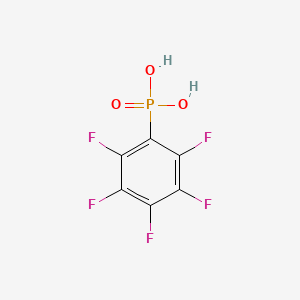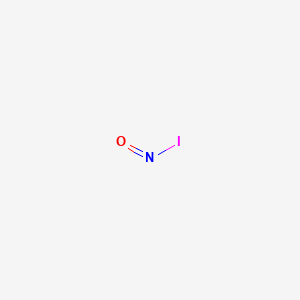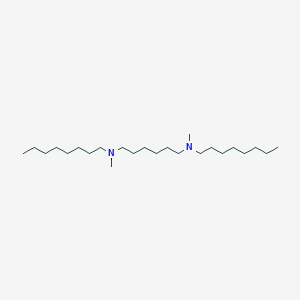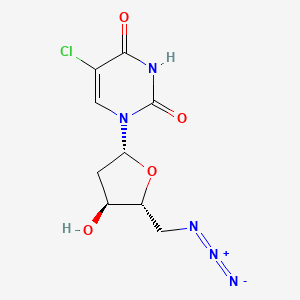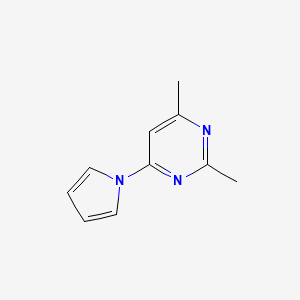
6-(3-Methylbutoxy)heptan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Methylbutoxy)heptan-2-one is an organic compound with the molecular formula C12H24O2 It is a ketone with a branched alkyl chain, which contributes to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methylbutoxy)heptan-2-one can be achieved through multiple-step organic reactions. One common method involves the alkylation of heptan-2-one with 3-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the product is purified through distillation or recrystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
6-(3-Methylbutoxy)heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the corresponding alcohol.
Substitution: The alkoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Alkyl halides in the presence of a strong base like NaH.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Applications De Recherche Scientifique
6-(3-Methylbutoxy)heptan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 6-(3-Methylbutoxy)heptan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the alkoxy group can participate in hydrophobic interactions, affecting the compound’s overall bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heptan-2-one: A simpler ketone with a straight-chain structure.
3-Methylbutan-2-one: A branched ketone with a shorter alkyl chain.
6-Methoxyheptan-2-one: A similar compound with a methoxy group instead of a 3-methylbutoxy group.
Uniqueness
6-(3-Methylbutoxy)heptan-2-one is unique due to its branched alkyl chain, which imparts distinct chemical and physical properties. This branching can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
57906-45-3 |
|---|---|
Formule moléculaire |
C12H24O2 |
Poids moléculaire |
200.32 g/mol |
Nom IUPAC |
6-(3-methylbutoxy)heptan-2-one |
InChI |
InChI=1S/C12H24O2/c1-10(2)8-9-14-12(4)7-5-6-11(3)13/h10,12H,5-9H2,1-4H3 |
Clé InChI |
PIGHQZGPXCSBSV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(C)CCCC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


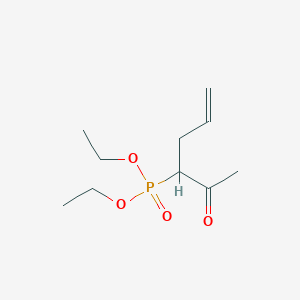
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)
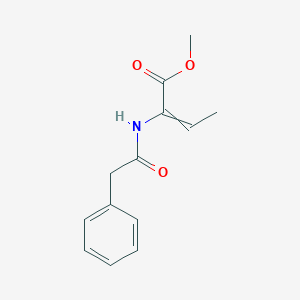

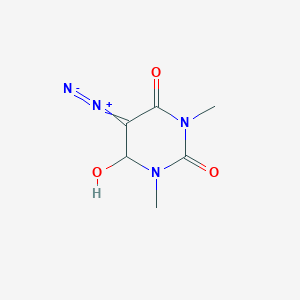
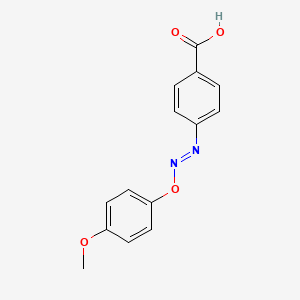
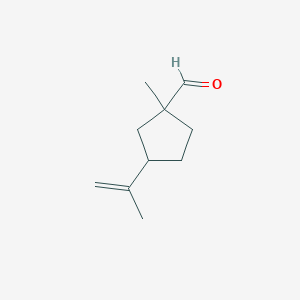
![4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline](/img/structure/B14621030.png)
